Home > Products > Screening Compounds P15947 > 6-Bromo-2-methylbenzofuran
6-Bromo-2-methylbenzofuran -

6-Bromo-2-methylbenzofuran

Catalog Number: EVT-8826783
CAS Number:
Molecular Formula: C9H7BrO
Molecular Weight: 211.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

6-Bromo-2-methylbenzofuran can be synthesized through various chemical reactions, including bromination and alkylation processes. It has been studied for its biological activities and potential therapeutic applications, particularly in anticancer research and as a precursor for other chemical derivatives.

Classification

The compound is classified under:

  • Chemical Family: Benzofurans
  • Functional Groups: Aromatic compound, halogenated compound (due to the presence of bromine), and alkyl-substituted compound.
Synthesis Analysis

Methods

The synthesis of 6-bromo-2-methylbenzofuran typically involves several steps, including:

  1. Starting Materials: The synthesis often begins with commercially available benzofuran derivatives.
  2. Bromination: Bromination can be achieved using reagents such as N-bromosuccinimide or molecular bromine in appropriate solvents like chloroform or acetic acid.
  3. Alkylation: The introduction of the methyl group can be accomplished through alkylation reactions, often utilizing methyl iodide or dimethyl sulfate in the presence of a base.

Technical Details

For example, one method involves:

  • Reacting 2-methylbenzofuran with N-bromosuccinimide in an organic solvent to achieve bromination at the 6-position.
  • The reaction conditions are typically optimized for temperature and time to maximize yield and minimize side products .
Molecular Structure Analysis

Data

  • Molecular Formula: C9H7BrO
  • Molecular Weight: Approximately 215.06 g/mol
Chemical Reactions Analysis

Reactions

6-Bromo-2-methylbenzofuran participates in various chemical reactions:

  1. Electrophilic Substitution: The bromine atom can undergo substitution reactions, making it susceptible to nucleophilic attack.
  2. Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines depending on the reducing agent used.

Technical Details

In one study, bromination of 2-methylbenzofuran was performed using N-bromosuccinimide in a solvent system that facilitated selective substitution at the 6-position while maintaining the integrity of the furan ring .

Mechanism of Action

Process

The mechanism by which 6-bromo-2-methylbenzofuran exerts its biological effects often involves:

  1. Binding to Biological Targets: The compound may interact with specific receptors or enzymes within cells.
  2. Influencing Cellular Pathways: It may modulate signaling pathways that lead to desired therapeutic effects, such as apoptosis in cancer cells.

Data

Research indicates that derivatives of benzofurans exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance their efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range.

Chemical Properties

  • Solubility: Soluble in organic solvents like dichloromethane and ethanol but poorly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong oxidizing agents.

Relevant data from studies highlight the importance of these properties in determining the compound's behavior during synthesis and application .

Applications

Scientific Uses

6-Bromo-2-methylbenzofuran has several applications:

  1. Pharmaceutical Research: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
  2. Synthesis of Derivatives: Serves as a precursor for synthesizing more complex organic molecules with potential pharmacological activities.
  3. Material Science: Explored for its properties in developing new materials with specific electronic or optical characteristics.
Introduction to 6-Bromo-2-methylbenzofuran as a Synthetic Building Block

Significance in Heterocyclic Chemistry and Drug Discovery Scaffolds

6-Bromo-2-methylbenzofuran (C₉H₇BrO; MW 211.06) represents a structurally specialized benzofuran derivative where bromine substitution at the C6 position and methyl group at C2 create a versatile pharmacophore. Benzofurans constitute a fundamental class of oxygen-containing heterocycles characterized by a fused benzene and furan ring system. This scaffold is extensively exploited in medicinal chemistry due to its privileged status in drug discovery—over 60% of top-selling pharmaceuticals incorporate heterocyclic frameworks, with benzofurans featuring prominently in antimicrobial, anticancer, and anti-inflammatory agents [2] [4]. The structural significance of 6-Bromo-2-methylbenzofuran arises from three key attributes:

  • Halogen Bonding Capability: The electron-withdrawing bromine atom generates a σ-hole, enabling directional interactions with biological targets (e.g., enzymes, receptors) through halogen bonding. This enhances binding affinity and selectivity—a critical factor in optimizing drug-receptor interactions [5] [8].
  • Steric and Electronic Modulation: The methyl group at C2 provides both steric bulk and electron-donating effects, influencing the compound’s electron density distribution and conformational stability. This modulates pharmacokinetic properties like solubility and membrane permeability [5] [9].
  • Synthetic Versatility: The bromine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), nucleophilic substitutions, and metal-halogen exchange. This allows precise functionalization at C6, making the compound a strategic intermediate for generating diverse libraries [5] [6] [10].

Table 1: Key Physicochemical Properties of 6-Bromo-2-methylbenzofuran

PropertyValue/DescriptorSignificance in Drug Design
Molecular FormulaC₉H₇BrODefines elemental composition and mass
Molecular Weight211.06 g/molImpacts pharmacokinetics and bioavailability
SMILES NotationCC₁=CC₂=CC=C(Br)C=C₂O₁Standardized representation of structure
Hydrogen Bond Acceptors1 (Oxygen atom)Influences solubility and target binding
Halogen SubstituentBromine at C6Enables halogen bonding and cross-coupling

These properties collectively position 6-Bromo-2-methylbenzofuran as a high-value template in rational drug design, particularly for developing targeted therapies against cancer and resistant pathogens [5] [8] [9].

Role in the Development of Bioactive Benzofuran Derivatives

6-Bromo-2-methylbenzofuran has emerged as a critical precursor in synthesizing derivatives with enhanced and selective bioactivities. Structural modifications at its brominated position or methyl group enable systematic structure-activity relationship (SAR) studies, driving optimization in anticancer and antimicrobial contexts:

  • Anticancer Applications: Brominated benzofurans demonstrate pronounced cytotoxicity against leukemia and solid tumors. In SAR studies, derivatives like 3-(bromomethyl)-6-bromobenzofuran induce apoptosis in K562 leukemia cells (IC₅₀ = 5.0 µM) and HL-60 promyelocytic leukemia cells (IC₅₀ = 0.1 µM) through mitochondrial pathway activation. Crucially, selectivity indices exceed 200-fold compared to normal human umbilical vein endothelial cells (HUVECs), underscoring their therapeutic window [5] [9]. Introducing polar groups (e.g., carboxylates, amides) at C3 enhances water solubility while retaining potency—e.g., methyl 6-bromo-3-(bromomethyl)benzofuran-2-carboxylate (IC₅₀ = 2.47–16.3 µM against MOLT-4 leukemia and HeLa carcinoma) [5].

  • Antimicrobial Potency: Hybrid molecules incorporating 6-Bromo-2-methylbenzofuran show broad-spectrum activity. When conjugated to imidazopyridines via sulfonamide linkers, derivatives exhibit MIC₈₀ values of 0.011 ± 0.0075 µM against methicillin-resistant Staphylococcus aureus (MRSA) by targeting DNA gyrase or membrane integrity [6] [8]. Similarly, benzofuran-3-carbohydrazide analogs display MICs of 2–8 µg/mL against Mycobacterium tuberculosis H37Rv, outperforming first-line antibiotics like isoniazid in resistant strains [8].

Table 2: Bioactive Derivatives Synthesized from 6-Bromo-2-methylbenzofuran

Derivative ClassBiological ActivityMechanistic Insights
3-(Bromomethyl)-6-bromo-2-methylbenzofuranSelective leukemia cytotoxicity (IC₅₀: 0.1–5.0 µM)Mitochondrial apoptosis induction; Caspase activation
Sulphonamide-benzofuran-imidazopyridinesAnti-MRSA (MIC₈₀: 0.011 ± 0.0075 µM)DNA gyrase inhibition; Cell membrane disruption
Benzofuran-3-carbohydrazidesAntitubercular (MIC: 2–8 µg/mL)Mycobacterium protein tyrosine phosphatase B inhibition
2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylateAntiproliferative (IC₅₀: 3.1–6.9 µM)EGFR kinase inhibition; Tubulin polymerization interference [7] [9]

SAR trends indicate that bromine retention amplifies cytotoxicity and antimicrobial effects by:

  • Increasing lipophilicity and membrane penetration.
  • Stabilizing target interactions via halogen bonds with carbonyls or π-systems in binding pockets.
  • Acting as a leaving group for in situ alkylation of nucleophilic residues (e.g., cysteine thiols) in enzymes [5] [8] [9].

Research Context and Knowledge Gaps in Benzofuran Functionalization

Despite its utility, strategic functionalization of 6-Bromo-2-methylbenzofuran faces underexplored challenges and opportunities:

  • Regioselectivity Constraints: Electrophilic aromatic substitution (EAS) favors C5 over C4/C7 due to the electron-donating methyl group’s ortho/para-directing effect. However, bromine’s size impedes EAS at adjacent positions, necessitating directed ortho-metalation (DoM) or protection/deprotection strategies for C4/C7 derivatization [5] [8]. Recent advances employ iridium-catalyzed C–H borylation to achieve C7-functionalized analogs, though yields remain modest (45–65%) [6].

  • Solubility-Potency Trade-offs: Bromine and the hydrophobic benzofuran core confer high lipophilicity (clogP 2.43–3.56), limiting aqueous solubility and bioavailability. While introducing polar groups (e.g., 2-methoxyethyl esters) reduces clogP to 1.12–2.26, this often attenuates anticancer potency. Critical knowledge gap: Rational design of derivatives balancing clogP (1–3) with target affinity requires predictive QSAR models not yet available [5] [9].

  • Underexplored Cross-Coupling Pathways: Suzuki-Miyaura and Sonogashira reactions efficiently generate biaryl or alkynyl derivatives at C6. However, the impact of these modifications on off-target effects (e.g., cytochrome P450 inhibition) remains poorly characterized. Additionally, C2-methyl group oxidation to carboxylic acids—enabling peptide conjugation—lacks optimized protocols, with current yields under 50% [5] [10].

Priority Research Directions:

  • Heterocycle Fusion: Developing benzofuro[3,2-b]pyridines or [2,3-d]pyrimidines to enhance DNA intercalation or kinase affinity. Preliminary data show 10-fold improved IC₅₀ in fused systems against breast cancer (MCF-7) [9].
  • Prodrug Strategies: Masking phenolic OH groups (if present) as phosphate esters or glycosides to improve water solubility and controlled release.
  • Late-Stage Isotope Exchange: Leveraging C–Br bonds for bromine-76/77 labeling, enabling PET imaging or radiotherapy of benzofuran-based therapeutics [6] [10].

These gaps highlight the need for innovative methodologies to fully exploit 6-Bromo-2-methylbenzofuran in drug discovery pipelines.

Properties

Product Name

6-Bromo-2-methylbenzofuran

IUPAC Name

6-bromo-2-methyl-1-benzofuran

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

InChI

InChI=1S/C9H7BrO/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3

InChI Key

PWOHOSNFQJPKEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.